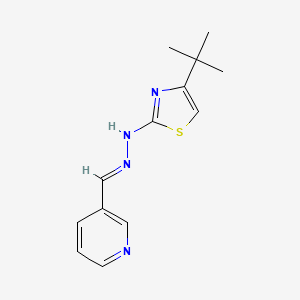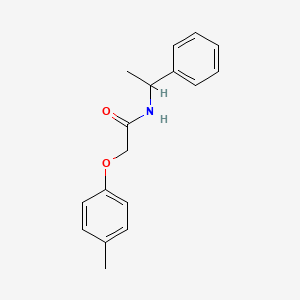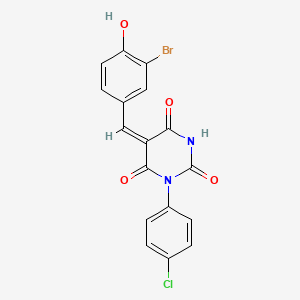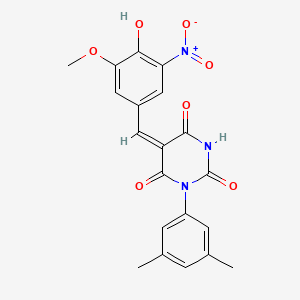![molecular formula C15H17N3O4 B3906136 2-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3906136.png)
2-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid
説明
2-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid, commonly known as PAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PAC is a hydrazide derivative of benzoic acid that has shown promising results in various studies.
科学的研究の応用
PAC has shown potential therapeutic applications in various studies. It has been shown to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. PAC has been tested in vitro and in vivo models for its anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. PAC has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, PAC has been tested for its anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of PAC is not fully understood. However, it has been suggested that PAC exerts its anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. PAC has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. PAC's anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. PAC's anti-bacterial activity is believed to be due to its ability to disrupt bacterial cell walls.
Biochemical and physiological effects:
PAC has been shown to have several biochemical and physiological effects. PAC has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. PAC has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, PAC has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. PAC's anti-bacterial activity is believed to be due to its ability to disrupt bacterial cell walls.
実験室実験の利点と制限
PAC has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through various analytical techniques. PAC has also been shown to possess various therapeutic properties, making it a promising candidate for further research. However, PAC's limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, PAC's mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on PAC. One future direction is to optimize the synthesis method of PAC to improve its yield and purity. Another future direction is to investigate the mechanism of action of PAC to optimize its therapeutic potential. Additionally, further studies are needed to investigate the in vivo efficacy of PAC and its potential side effects. Furthermore, the potential of PAC as a drug delivery system and its potential applications in other fields, such as agriculture and food preservation, should be explored.
Conclusion:
In conclusion, PAC is a promising chemical compound that has shown potential therapeutic applications. Its anti-tumor, anti-inflammatory, and anti-bacterial properties make it a promising candidate for further research. The synthesis method of PAC is well-established, and various modifications have been made to improve its yield and purity. However, further studies are needed to investigate its mechanism of action, in vivo efficacy, and potential side effects. The potential of PAC as a drug delivery system and its potential applications in other fields should also be explored.
特性
IUPAC Name |
2-[(E)-[(2-oxo-2-piperidin-1-ylacetyl)hydrazinylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-13(14(20)18-8-4-1-5-9-18)17-16-10-11-6-2-3-7-12(11)15(21)22/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,19)(H,21,22)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYDTFCDOOKLH-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NN=CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3906056.png)
![4-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetyl}morpholine](/img/structure/B3906062.png)
![2-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B3906071.png)

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide](/img/structure/B3906084.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3906089.png)
![2-methoxy-6-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B3906094.png)

![5-[4-(dimethylamino)benzylidene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3906110.png)
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone](/img/structure/B3906130.png)


![2-[({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3906158.png)
![6-nitro-4-phenyl-3-[3-(6-quinolinyl)acryloyl]-2(1H)-quinolinone](/img/structure/B3906164.png)